molecular formula C22H27NO5 B11074464 Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester

Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester

Cat. No.: B11074464
M. Wt: 385.5 g/mol
InChI Key: CHZMNFRYVUPGRW-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester typically involves multiple steps One common method includes the esterification of Benzenepropanoic acid with methanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Concentrated sulfuric acid for nitration, or halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s unique structure enables it to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, methyl ester is unique due to its combination of functional groups and its complex structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[[4-(3-methylbutoxy)benzoyl]amino]propanoate

InChI

InChI=1S/C22H27NO5/c1-15(2)12-13-28-19-10-6-17(7-11-19)21(25)23-20(22(26)27-3)14-16-4-8-18(24)9-5-16/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)

InChI Key

CHZMNFRYVUPGRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC

Origin of Product

United States

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